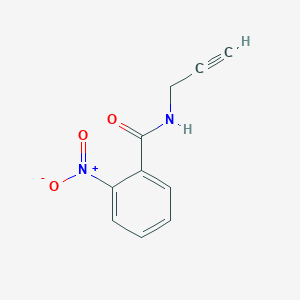

2-nitro-N-(prop-2-ynyl)benzamide

説明

BenchChem offers high-quality 2-nitro-N-(prop-2-ynyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-N-(prop-2-ynyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

2-nitro-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C10H8N2O3/c1-2-7-11-10(13)8-5-3-4-6-9(8)12(14)15/h1,3-6H,7H2,(H,11,13) |

InChIキー |

JSZORQJPMIVTGV-UHFFFAOYSA-N |

正規SMILES |

C#CCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |

製品の起源 |

United States |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-nitro-N-(prop-2-ynyl)benzamide

This guide provides a comprehensive technical overview of 2-nitro-N-(prop-2-ynyl)benzamide, a molecule of significant interest for its potential applications in medicinal chemistry and chemical biology. We will delve into its fundamental properties, a robust synthesis protocol grounded in established chemical principles, and its potential utility as a versatile chemical building block.

Core Molecular Attributes

2-nitro-N-(prop-2-ynyl)benzamide is a substituted aromatic amide. Its structure is characterized by three key functional domains:

-

An amide linkage , a ubiquitous and structurally vital bond in countless pharmaceuticals and biological systems.[1]

-

A 2-nitrobenzoyl group , where the electron-withdrawing nitro group influences the electronic and conformational properties of the molecule.

-

An N-propargyl (prop-2-ynyl) substituent , which provides a terminal alkyne functional group. This feature is particularly valuable as it serves as a reactive handle for "click chemistry," enabling covalent linkage to other molecules.[2]

These attributes make the compound a compelling scaffold for the development of chemical probes, targeted therapeutic agents, and novel materials.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₁₀H₈N₂O₃ | Calculated |

| Molecular Weight | 204.18 g/mol | Calculated |

| CAS Number | 53007-15-1 | [3] |

Synthesis Protocol: Acylation of Propargylamine

The synthesis of 2-nitro-N-(prop-2-ynyl)benzamide is most reliably achieved via the Schotten-Baumann reaction conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[1] This specific protocol is an adaptation of established methods for synthesizing N-substituted benzamides.[1][4][5]

Underlying Principle (Causality)

The core of this synthesis is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride is attacked by the nucleophilic nitrogen atom of propargylamine. A sacrificial base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow Diagram

Caption: Synthesis workflow for 2-nitro-N-(prop-2-ynyl)benzamide.

Step-by-Step Methodology

Materials:

-

2-Nitrobenzoyl chloride

-

Propargylamine (prop-2-yn-1-amine)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

Reagent Preparation: In a round-bottomed flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Reaction Initiation: Cool the flask in an ice bath to 0°C. This is crucial to control the initial exothermic reaction and prevent potential side reactions.

-

Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirring amine solution over 30-60 minutes using an addition funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight to ensure completion.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted 2-nitrobenzoyl chloride and HCl), and brine (to remove residual water).[1]

-

-

Product Isolation:

-

Dry the separated organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 2-nitro-N-(prop-2-ynyl)benzamide.

Potential Applications in Drug Discovery and Chemical Biology

While specific applications for this exact molecule are not extensively documented, its structure suggests significant potential in several key research areas based on the known utility of its constituent functional groups.

A. Click Chemistry and Bioconjugation

The terminal alkyne of the N-propargyl group is a premier functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction.[2] This allows the molecule to be efficiently and specifically conjugated to any molecule bearing an azide group.

Potential Uses:

-

Target Identification: The molecule could be used as a parent compound in a fragment-based drug discovery campaign. If it shows binding affinity to a protein of interest, it can be converted into a chemical probe by "clicking" on a reporter tag (like biotin or a fluorophore) to facilitate target identification and validation.

-

PROTACs and Targeted Conjugates: The alkyne can serve as a versatile attachment point for linking the benzamide scaffold to other pharmacophores or to ligands for E3 ubiquitin ligases in the development of PROTACs (Proteolysis Targeting Chimeras).

B. Scaffold for Medicinal Chemistry

Benzamide derivatives are a well-established class of pharmacologically active agents with applications ranging from antivirals to anticancer and anticonvulsant therapies.[6][7][8] The 2-nitro-N-(prop-2-ynyl)benzamide scaffold can be a starting point for generating libraries of novel compounds.

Logical Next Steps for Development:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using hydrogenation with a Pd/C catalyst or reduction with iron powder).[4] This resulting 2-amino-N-(prop-2-ynyl)benzamide provides a new point for chemical diversification.

-

Modification via Click Chemistry: As described above, the alkyne can be used to append a wide variety of substituents via CuAAC, allowing for systematic exploration of the structure-activity relationship (SAR).

The combination of a modifiable aromatic ring and a click-ready side chain makes this a highly attractive and versatile scaffold for drug development professionals.

References

-

HUAXUEYILIAO. 2-nitro-N-(prop-2-ynyl)benzamide. [Link]

-

Hilaris. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

PubChem. 2-Nitro-N-Phenylbenzamide. [Link]

-

IOSR Journal. Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Link]

-

PMC. Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. [Link]

-

ResearchGate. The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. [Link]

-

MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

National Institute of Standards and Technology. Benzamide, N-propyl-. [Link]

-

Royal Society of Chemistry. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents. [Link]

-

MDPI. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. [Link]

-

MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. N-(Prop-2-yn-1-yl)benzamide | 1464-98-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 53007-15-1_2-nitro-N-(prop-2-ynyl)benzamideCAS号:53007-15-1_2-nitro-N-(prop-2-ynyl)benzamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 2-nitro-N-(prop-2-ynyl)benzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-nitro-N-(prop-2-ynyl)benzamide, a compound of interest in contemporary drug discovery. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven experimental protocols for determining its solubility profile in a range of organic solvents. This resource is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, the selection of an appropriate solvent is a pivotal decision that influences the entirety of the drug development pipeline.[1][2] Solvents are fundamental to the synthesis, extraction, purification, and crystallization of active pharmaceutical ingredients.[2] An optimal solvent must not only effectively dissolve the API and any necessary excipients but also be compatible with the desired reaction conditions, stable, and adhere to stringent safety and regulatory guidelines.[1][3] The solubility profile of a compound like 2-nitro-N-(prop-2-ynyl)benzamide directly impacts its handling, reaction kinetics, and the feasibility of developing a stable and efficacious formulation.[4] A comprehensive understanding of its behavior in various organic solvents is, therefore, not merely an academic exercise but a prerequisite for its successful translation from a laboratory curiosity to a viable therapeutic agent.

Molecular Structure and Predicted Solubility Profile

2-nitro-N-(prop-2-ynyl)benzamide is a molecule characterized by several key functional groups that govern its physicochemical properties, including its solubility. The molecule consists of a benzamide core, substituted with a nitro group at the ortho position of the benzene ring and a propargyl group (prop-2-ynyl) on the amide nitrogen.

-

Benzamide Core: The amide functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

-

2-Nitro Group: The nitro group is a strong electron-withdrawing group, increasing the polarity of the aromatic ring and offering an additional site for dipole-dipole interactions.

-

N-propargyl Group: The propargyl group, with its terminal alkyne, introduces a degree of non-polarity and can participate in specific interactions.

Given these structural features, it is anticipated that 2-nitro-N-(prop-2-ynyl)benzamide will exhibit good solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions and act as hydrogen bond acceptors. Its solubility is likely to be moderate in polar protic solvents, where the solvent's self-association through hydrogen bonding can compete with solute-solvent interactions. In non-polar solvents, the solubility is expected to be limited due to the compound's significant polarity.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (2-nitro-N-(prop-2-ynyl)benzamide) and the solvent molecules. These forces include:

-

Van der Waals Forces: Weak, transient attractions and repulsions between molecules.

-

Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

A solvent's ability to dissolve a solute is determined by the overall change in Gibbs free energy of the system. Dissolution is favored when the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust, self-validating method for determining the solubility of 2-nitro-N-(prop-2-ynyl)benzamide in a selection of organic solvents. The choice of solvents should span a range of polarities and functionalities to establish a comprehensive solubility profile.

Materials and Equipment

-

Solute: 2-nitro-N-(prop-2-ynyl)benzamide (purity >98%)

-

Solvents: A selection of analytical grade organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, heptane).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

-

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental workflow for determining solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-nitro-N-(prop-2-ynyl)benzamide to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Accurately add a known volume of each selected organic solvent to the respective vials.[5]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of excess solid.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial for accurate concentration analysis.

-

-

Concentration Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Analyze the diluted sample using a pre-validated UV-Vis or HPLC method to determine the concentration of 2-nitro-N-(prop-2-ynyl)benzamide.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.

-

-

Data Reporting:

-

Calculate the solubility of 2-nitro-N-(prop-2-ynyl)benzamide in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Present the quantitative solubility data in a clear and organized table for easy comparison.

-

Solvent Selection Logic for Pharmaceutical Applications

The choice of a solvent in a pharmaceutical context extends beyond its ability to dissolve the API.[6] A systematic approach, as outlined in the diagram below, is necessary to navigate the complex interplay of factors that dictate the suitability of a solvent.

Key considerations in this process include:

-

Purity and Compliance: Solvents used in pharmaceutical manufacturing must meet stringent purity standards as defined by pharmacopeias such as the USP, BP, and JP.[1]

-

Toxicity and Safety: The potential for human health risks and issues related to flammability and reactivity must be carefully evaluated.[3]

-

Regulatory Guidelines: Adherence to guidelines on residual solvents, such as those from the International Council for Harmonisation (ICH), is mandatory.[1]

-

Environmental Impact: The environmental fate of the solvent, including its volatility and biodegradability, is an increasingly important consideration.[3]

-

Process Efficiency: The chosen solvent should facilitate high reaction yields, efficient purification, and ease of removal from the final product.[1]

Data Presentation: A Template for Solubility Data

The following table provides a structured format for presenting the experimentally determined solubility data for 2-nitro-N-(prop-2-ynyl)benzamide.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |

| Acetone | Polar Aprotic | 5.1 | ||

| Acetonitrile | Polar Aprotic | 5.8 | ||

| Dichloromethane | Polar Aprotic | 3.1 | ||

| Ethyl Acetate | Polar Aprotic | 4.4 | ||

| Ethanol | Polar Protic | 4.3 | ||

| Methanol | Polar Protic | 5.1 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | ||

| Toluene | Non-polar | 2.4 | ||

| Heptane | Non-polar | 0.1 |

Conclusion

While direct, published solubility data for 2-nitro-N-(prop-2-ynyl)benzamide is currently scarce, a robust understanding of its solubility profile can be achieved through a combination of predictive analysis based on its molecular structure and systematic experimental determination. The protocols and theoretical framework presented in this guide provide researchers and drug development professionals with the necessary tools to conduct a thorough and accurate assessment of its solubility in a range of organic solvents. This foundational knowledge is indispensable for advancing the development of this and other novel chemical entities.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

Remedy Publications LLC. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

-

Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitro-N-propylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-nitro-N-(prop-2-ynyl)benzamide. Retrieved from [Link]

-

MDPI. (2019, November 1). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]

-

ResearchGate. (2016, August 5). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

-

Bio-By-Design Publishing. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, 2-nitro- (CAS 610-15-1). Retrieved from [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rjpls.org [rjpls.org]

2-nitro-N-(prop-2-ynyl)benzamide PubChem CID and safety data

Executive Summary

2-nitro-N-(prop-2-ynyl)benzamide (also known as N-propargyl-2-nitrobenzamide) is a functionalized benzamide derivative primarily utilized as a mechanistic probe in organometallic chemistry. It serves as a benchmark substrate for testing gold(I)-catalyzed cycloisomerization reactions. The molecule features a "push-pull" electronic structure where the electron-withdrawing ortho-nitro group influences the nucleophilicity of the amide oxygen, making it an ideal candidate for studying 5-exo-dig vs. 6-endo-dig cyclization pathways.

This guide details the physiochemical profile, validated synthesis protocols, and critical safety data required for handling this compound in a research setting.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-nitro-N-(prop-2-ynyl)benzamide |

| Common Synonyms | N-Propargyl-2-nitrobenzamide; N-(prop-2-yn-1-yl)-2-nitrobenzamide |

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol |

| Physical State | Pale yellow to beige crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO, Methanol; Insoluble in Water |

| Melting Point | 108–110 °C (Typical range for pure crystalline form) |

| Key Functional Groups | Terminal Alkyne (Propargyl), Amide, Nitro (Ortho-substituted) |

Note on PubChem CID: While the parent 2-nitrobenzamide is indexed as CID 11876 , this specific propargyl derivative is often cataloged in specialized libraries. Researchers should verify specific batch CIDs via structure search (InChIKey) in internal databases, as commercial indexing varies by vendor.

Synthesis & Mechanistic Insight

The most robust synthesis utilizes the Schotten-Baumann reaction conditions, coupling 2-nitrobenzoyl chloride with propargylamine. This pathway is preferred over direct coupling reagents (EDC/NHS) due to the poor nucleophilicity of the amine when competing with the steric bulk of the ortho-nitro group.

Reaction Mechanism

The base (Triethylamine or DIPEA) serves a dual purpose:

-

Scavenging: Neutralizes the HCl by-product to drive the equilibrium forward.

-

Activation: Ensures the propargylamine remains unprotonated and nucleophilic.

Step-by-Step Protocol

Reagents:

-

2-Nitrobenzoyl chloride (1.0 equiv)

-

Propargylamine (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Preparation: Dissolve 2-nitrobenzoyl chloride in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0 °C using an ice/water bath to suppress side reactions (such as bis-acylation).

-

Addition: Mix propargylamine and

in a separate vial with a small volume of DCM. Add this mixture dropwise to the main reaction vessel over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Work-up: Quench with saturated

solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine. -

Purification: Dry over

, concentrate in vacuo, and recrystallize from EtOH or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Figure 1. Optimized synthetic workflow for N-propargyl-2-nitrobenzamide via acid chloride coupling.

Applications in Chemical Biology & Catalysis[13]

The primary utility of 2-nitro-N-(prop-2-ynyl)benzamide lies in its ability to undergo Gold(I)-Catalyzed Cycloisomerization . This reaction transforms the acyclic amide into a heterocyclic oxazole or oxazoline scaffold, a core structure in many bioactive natural products.

The "Gold Standard" Probe

This molecule is frequently used to benchmark new gold ligands (e.g., NHC-gold complexes or Buchwald phosphine ligands). The reaction outcome depends heavily on the catalyst's electronic state:

-

5-exo-dig cyclization: Forms the methylene-oxazoline derivative.

-

Mechanism: The gold catalyst (

-acid) activates the alkyne. The amide oxygen attacks the activated triple bond. The ortho-nitro group provides steric bulk and electronic withdrawal, often slowing the reaction compared to unsubstituted benzamides, making it a rigorous test for catalyst activity.

Mechanistic Pathway Diagram

Caption: Figure 2.[1] Gold(I)-catalyzed 5-exo-dig cycloisomerization pathway characteristic of propargyl amides.[2]

Safety Data & Handling (HSE Profile)

While specific SDS data for this exact derivative may be limited in public repositories, its safety profile is derived from the structure-activity relationship (SAR) of 2-nitrobenzamide and propargyl compounds .

Hazard Identification (GHS Classification)[14][15]

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

Critical Handling Precautions

-

Nitro Group Risks: Nitroaromatics can be energetic. While this amide is generally stable, avoid subjecting the dry solid to excessive heat (>150°C) or friction.

-

Alkyne Reactivity: Terminal alkynes can form acetylides with active metals (Cu, Ag). Avoid contact with silver salts unless part of a controlled catalytic system.

-

Mutagenicity Potential: Many nitro-aromatics show activity in Ames tests. Treat as a potential mutagen; use double-gloving (Nitrile) and work within a fume hood.

Emergency Response Protocol

| Exposure Route | First Aid Measure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Consult a physician. |

| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[3] Remove contact lenses.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][5] Call a POISON CENTER immediately. |

References

-

PubChem. 2-Nitrobenzamide (Parent Compound) - CID 11876.[6] National Library of Medicine. [Link]

-

Hashmi, A. S. K., et al. Gold-Catalyzed Cyclization of Propargylic Amides. Journal of Organic Chemistry.[7] [Link]

-

RSC Advances. Mechanistic studies on Gold(I)-catalyzed cyclization of N-propargyl benzamides. [Link]

Sources

- 1. N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | C22H22BrN3O5 | CID 481162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Oxazoline Scaffolds and Modern Synthetic Routes

An In-Depth Guide to the Synthesis of Oxazoline Derivatives from N-Propargylamides

Oxazolines are a pivotal class of five-membered heterocyclic compounds that serve as a core structural motif in a vast array of biologically active molecules.[1][2][3] Their unique chemical architecture imparts a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[2][3][4] Beyond their therapeutic potential, chiral oxazoline derivatives are indispensable in the field of organic synthesis, where they function as highly effective ligands in asymmetric catalysis, as protecting groups, and as versatile synthetic intermediates.[2][5][6]

Traditionally, the synthesis of 2-oxazolines involves the dehydrative cyclization of N-(β-hydroxyethyl)amides, a process that often requires harsh conditions and multiple steps.[1][7] In recent years, the electrophilic intramolecular cyclization of unsaturated amides, particularly N-propargylamides, has emerged as a powerful and increasingly important strategy for the efficient construction of the oxazoline ring.[6][8] This approach offers milder reaction conditions and provides access to a diverse range of functionalized products.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of oxazoline derivatives, with a specific focus on the metal-catalyzed intramolecular cyclization of N-propargyl-2-nitrobenzamide. We will delve into the underlying reaction mechanism, provide a validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Reaction Mechanism: Unraveling the Cyclization Cascade

The conversion of N-propargylamides to 5-alkylideneoxazolines is predominantly achieved through an intramolecular 5-exo-dig cyclization pathway.[6][7] This transformation is efficiently catalyzed by soft, π-acidic metals, with gold(I) and silver(I) complexes being the most effective and widely used.[7]

The generally accepted mechanism proceeds through the following key steps:

-

Alkyne Activation: The metal catalyst (M⁺), typically a gold(I) or silver(I) species, coordinates to the carbon-carbon triple bond (alkyne) of the N-propargylamide. This coordination activates the alkyne, making it more electrophilic.[7]

-

Intramolecular Nucleophilic Attack: The amide oxygen atom acts as an internal nucleophile and attacks the activated alkyne. This cyclization is highly regioselective, favoring the 5-exo-dig pathway to form a five-membered ring, which is kinetically preferred.[9]

-

Intermediate Formation: This attack results in the formation of a vinyl-metal intermediate.[10][11]

-

Protodeauration/Protonolysis: The final step involves the cleavage of the carbon-metal bond, typically through protonolysis (reaction with a proton source, which can be adventitious water or the reaction medium itself). This step forms the exocyclic double bond of the 5-alkylideneoxazoline product and regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle.[12]

The overall catalytic cycle is an elegant and atom-economical process for constructing the valuable oxazoline core.

Caption: Catalytic cycle for the metal-catalyzed synthesis of oxazolines.

Experimental Protocol: Silver-Catalyzed Synthesis

This protocol details a reliable and efficient method for the synthesis of 2-(2-nitrophenyl)-5-methylene-4,5-dihydrooxazole from N-propargyl-2-nitrobenzamide using a silver catalyst. Silver salts are often preferred for their high catalytic activity at room temperature and relative cost-effectiveness compared to gold catalysts.

Materials and Reagents

-

Substrate: N-propargyl-2-nitrobenzamide

-

Catalyst: Silver(I) hexafluoroantimonate (AgSbF₆) or Silver(I) nitrate (AgNO₃)

-

Solvent: Dichloromethane (DCM, CH₂Cl₂), anhydrous

-

Purification: Silica gel (for column chromatography), Ethyl acetate, Hexanes

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon or nitrogen supply, thin-layer chromatography (TLC) plates, rotary evaporator, glass column for chromatography.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for oxazoline synthesis.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-propargyl-2-nitrobenzamide (1.0 mmol).

-

Inert Atmosphere: Seal the flask and purge with a stream of argon or nitrogen gas for 5 minutes.

-

Solvent Addition: Under the inert atmosphere, add anhydrous dichloromethane (DCM, 10 mL) to dissolve the substrate completely.

-

Catalyst Addition: To the stirred solution, add the silver catalyst, such as silver hexafluoroantimonate (AgSbF₆, 0.05 mmol, 5 mol%). The reaction is often rapid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 10-15 minutes, as indicated by the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding saturated sodium chloride solution (brine). Filter the mixture through a short pad of Celite to remove the precipitated silver salts.

-

Purification: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Column Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure oxazoline derivative.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Influence of Catalysts and Conditions

The choice of catalyst and reaction conditions can significantly impact the efficiency of the cyclization. While both gold and silver are highly effective, silver catalysts often allow for extremely fast conversions at room temperature. Gold catalysts may be employed in more complex systems or where different reactivity is desired.[7][8]

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | N-propargylbenzamide | AgSbF₆ (5%) | CH₂Cl₂ | RT | 10 min | 98% | |

| 2 | N-propargyl-p-toluamide | AgSbF₆ (5%) | CH₂Cl₂ | RT | 10 min | 99% | |

| 3 | N-propargyl-p-nitrobenzamide | AgSbF₆ (5%) | MeNO₂ | RT | 5 min | 96% | |

| 4 | Internal N-propargylamide | Ph₃PAuCl (5%) / AgOTf (5%) | DCE | 60 °C | 12 h | ~85% | [10][13] |

Note: This table presents representative data from the literature to illustrate typical reaction parameters and may not specifically use N-propargyl-2-nitrobenzamide.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst. 2. Presence of water or other nucleophiles. 3. Substrate is not soluble. | 1. Use a fresh, high-purity catalyst. 2. Ensure anhydrous solvent and inert atmosphere are used. 3. Try a different solvent in which the substrate is more soluble (e.g., nitromethane). |

| Formation of Oxazole | Isomerization of the initially formed 5-methyleneoxazoline. This can be promoted by certain catalysts (e.g., AuCl₃) or higher temperatures. | Use a milder catalyst like AgSbF₆ or a Au(I) complex and maintain room temperature.[7] |

| Difficult Purification | Co-elution of product with starting material or byproducts. | Optimize the eluent system for column chromatography. A shallow gradient or using a different solvent system (e.g., Toluene/Acetone) may improve separation. |

Conclusion and Future Outlook

The synthesis of oxazoline derivatives via the metal-catalyzed intramolecular cyclization of N-propargylamides is a robust, efficient, and versatile methodology. The protocol described herein, utilizing a silver catalyst, provides a rapid and high-yielding route to these valuable heterocyclic compounds under remarkably mild conditions. The broad applicability of this chemistry allows for the synthesis of diverse libraries of oxazoline-containing molecules, which are of significant interest for applications in drug discovery, materials science, and asymmetric catalysis.[1][2][5] Future research will likely focus on expanding the substrate scope, developing even more sustainable and economical catalytic systems, and exploring the biological activities of the novel oxazoline derivatives synthesized through this powerful method.

References

-

Reddy, R. S., et al. (2007). Silver-Catalyzed Preparation of Oxazolines from N-Propargylamides. Organic Letters, 9(18), 3507-3509. Available at: [Link]

-

Hu, X., et al. (2021). Gold-catalyzed transformations of N-propargylamides. ResearchGate. Available at: [Link]

-

An, H., et al. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401-408. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Preparation of oxazoline derivatives from free saccharides - Glycoscience Protocols. NCBI Bookshelf. Available at: [Link]

-

An, H., et al. (2018). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N‑Propargylamides for the Construction of 5‑Oxazole Ketones. ACS Publications. Available at: [Link]

-

Bojar, K., Branowska, D., & Wolińska, E. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. Available at: [Link]

-

Li, Y., et al. (2021). Gold-Catalyzed One-Pot Synthesis of Polyfluoroalkylated Oxazoles from N-Propargylamides Under Visible-Light Irradiation. PubMed. Available at: [Link]

-

Hu, Y., et al. (2013). Synthesis of Functionalized Oxazoles via Silver-Catalyzed Cyclization of Propargylamides and Allenylamides. The Journal of Organic Chemistry, 78(15), 7594-7601. Available at: [Link]

-

Mancuso, R., et al. (2019). Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. University of Parma. Available at: [Link]

-

Al-Masoudi, N. A. (2023). Synthesis characterization of oxazoline derivative. ResearchGate. Available at: [Link]

-

Linington, R. G., et al. (2018). Characterization of Leptazolines A-D, Polar Oxazolines from the Cyanobacterium Leptolyngbya sp., Reveals a Glitch with the “Willoughby-Hoye” Scripts for Calculating NMR Chemical Shifts. PMC. Available at: [Link]

-

Various Authors. (2025). Silver-Catalyzed Cyclization of Propargylic Amides to Oxazolines | Request PDF. ResearchGate. Available at: [Link]

-

Pereira, C. N., et al. (2024). A Review of the Synthesis of Oxazoline Derivatives. Bentham Science. Available at: [Link]

-

Wang, T., et al. (2016). Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides. Organic & Biomolecular Chemistry, 14, 1047-1054. Available at: [Link]

-

Dąbrowski, M., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. PMC. Available at: [Link]

-

Alaa, A., et al. (2021). A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes. Catalysis Science & Technology, 11, 7426-7436. Available at: [Link]

-

Various Authors. (2017). 1 H NMR experimental spectrum of 4,4-dimethyl-2-oxazoline. ResearchGate. Available at: [Link]

-

Pereira, C. N., et al. (2024). A Review of the Synthesis of Oxazoline Derivatives. Bentham Science Publishers. Available at: [Link]

-

Dąbrowski, M., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Oxazoline. Wikipedia. Available at: [Link]

- Dow Chemical Company. (1981). US4281137A - Purification of 2-oxazolines. Google Patents.

- Merck & Co., Inc. (1998). WO1998022448A1 - Processes and intermediates for the preparation of oxazoline derivatives. Google Patents.

-

Wang, F., et al. (2022). Metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides: facile access to oxazole ketals. Organic Chemistry Frontiers, 9, 268-273. Available at: [Link]

-

Chen, J-R., et al. (2016). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. Available at: [Link]

-

Pereira, C. N., et al. (2025). A Review of the Synthesis of Oxazoline Derivatives. PubMed. Available at: [Link]

-

Bojar, K., et al. (2025). (PDF) Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. organic-chemistry.org. Available at: [Link]

-

Various Authors. (2025). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. Available at: [Link]

- F. Hoffmann-La Roche AG. (2010). WO2010015211A1 - Synthesis of oxazoline compounds. Google Patents.

-

Goforth, A. M., et al. (2025). Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N‑Propargyl Benzamide Cyclization. PMC. Available at: [Link]

-

Csonka, R., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings. ResearchGate. Available at: [Link]_

-

Naskar, S. (2015). Intramolecular Free-Radical Cyclization Reactions. Thieme. Available at: [Link]

Sources

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Oxazoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. air.unipr.it [air.unipr.it]

- 10. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]

- 11. Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N‑Propargyl Benzamide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. acs.figshare.com [acs.figshare.com]

Technical Support Center: Synthesis of 2-nitro-N-(prop-2-ynyl)benzamide

Introduction: The synthesis of 2-nitro-N-(prop-2-ynyl)benzamide is a critical step in the development of various research compounds and potential pharmaceutical intermediates. The formation of the amide bond between 2-nitrobenzoic acid and propargylamine, while conceptually straightforward, presents several challenges that can impact yield and purity. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We provide in-depth troubleshooting strategies, answers to frequently asked questions, and a validated experimental protocol, grounding our recommendations in established chemical principles.

Section 1: Synthesis Overview and Mechanism

The most common and reliable method for synthesizing 2-nitro-N-(prop-2-ynyl)benzamide is a two-step, one-pot process. First, 2-nitrobenzoic acid is activated by converting it into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in situ with propargylamine in the presence of a base to form the desired amide product. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

Reaction Mechanism: Acid Chloride Pathway

The mechanism involves the initial activation of the carboxylic acid, followed by a nucleophilic acyl substitution.

Caption: General reaction mechanism for the two-step synthesis.

Section 2: Detailed Experimental Protocol

This protocol describes the synthesis of 2-nitro-N-(prop-2-ynyl)benzamide from 2-nitrobenzoic acid and propargylamine via an acid chloride intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Nitrobenzoic Acid | 167.12 | 1.67 g | 10.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL (1.78 g) | 15.0 |

| Propargylamine | 55.08 | 0.61 mL (0.55 g) | 10.0 |

| Triethylamine (TEA) | 101.19 | 2.1 mL (1.52 g) | 15.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| N,N-Dimethylformamide (DMF) | - | 1-2 drops | - |

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzoic acid (1.67 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The mixture should become a clear solution.[1][2]

-

Allow the solution to cool to room temperature and then place it in an ice bath (0°C).

-

-

Amide Formation:

-

In a separate flask, prepare a solution of propargylamine (0.61 mL, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (20 mL).

-

Add this amine solution dropwise to the cold (0°C) 2-nitrobenzoyl chloride solution over 20-30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.[2][3]

-

-

Workup and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-nitro-N-(prop-2-ynyl)benzamide as a solid.[4]

-

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and validated solutions.

| Problem Encountered | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |

| 1. Low or No Product Yield | a) Incomplete Acid Chloride Formation: The initial activation of 2-nitrobenzoic acid is insufficient. | Solution: Ensure the reflux time with thionyl chloride is adequate (2-3 hours). The use of a catalytic amount of DMF accelerates this step by forming the Vilsmeier reagent, which is a more potent acylating agent.[2] Consider using oxalyl chloride as an alternative, which often reacts under milder conditions. |

| b) Hydrolysis of Acid Chloride: The highly reactive 2-nitrobenzoyl chloride intermediate is sensitive to moisture and can revert to 2-nitrobenzoic acid. | Solution: Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[5] | |

| c) Inefficient Amine Coupling: The reaction between the acid chloride and propargylamine is incomplete. | Solution: Ensure slow, dropwise addition of the amine solution at 0°C to control the exothermic reaction. Allow the reaction to stir sufficiently long at room temperature to proceed to completion. Monitor via TLC. | |

| 2. High Levels of 2-Nitrobenzoic Acid Impurity | a) Hydrolysis of Acid Chloride: As mentioned above, moisture contamination is a primary cause. | Solution: Rigorously maintain anhydrous conditions throughout the procedure.[5] |

| b) Inefficient Workup: Failure to remove the acidic starting material during the washing steps. | Solution: The wash with saturated sodium bicarbonate (NaHCO₃) solution is critical. This basic wash deprotonates the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer, effectively removing it from the organic phase containing your product.[6] | |

| 3. Oily Product / Failure to Crystallize | a) Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. | Solution: If recrystallization fails, column chromatography is the preferred method for purification. A good starting solvent system for TLC analysis and column separation is a mixture of ethyl acetate and hexanes.[6] |

| b) Improper Recrystallization Conditions: The chosen solvent may be unsuitable, or the solution may be supersaturated. | Solution: Select a solvent in which the product is soluble when hot but poorly soluble when cold.[4] If an oil forms, try reheating to dissolve it, adding slightly more solvent, and allowing it to cool more slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization. | |

| 4. Formation of Side Products | a) Diacylation of Propargylamine: If the acid chloride is in large excess or added too quickly, a second molecule can react with the amide N-H, though this is sterically hindered and less common. | Solution: Maintain a 1:1 stoichiometry between the activated acid and the amine. The dropwise addition of the amine to the acid chloride (inverse addition) can also minimize this by keeping the amine in excess locally. |

| b) Degradation under Harsh Conditions: The nitro group is generally stable to these conditions, but prolonged exposure to high heat or strong bases could lead to degradation. | Solution: Avoid excessive heating during the acid chloride formation and use a non-nucleophilic base like triethylamine. Ensure the workup is performed without unnecessary delays.[7] |

Section 4: Frequently Asked Questions (FAQs)

-

Q1: What is the best method to activate 2-nitrobenzoic acid for this synthesis? A1: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is the most common and effective method.[2][8] Alternatively, peptide coupling reagents like HBTU, HATU, or carbodiimides (e.g., DCC, EDC) can be used for direct amidation without isolating the acid chloride, which can be milder but more expensive.[9]

-

Q2: Which solvent is most suitable for this reaction? A2: Aprotic, non-polar to moderately polar solvents are ideal. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve the starting materials and its low boiling point, which facilitates removal.[2] Other suitable solvents include tetrahydrofuran (THF), acetonitrile, and toluene.[10][11]

-

Q3: What safety precautions should be taken? A3: All operations should be performed in a well-ventilated fume hood.

-

Thionyl Chloride: Is corrosive and lachrymatory. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).

-

2-Nitrobenzoic Acid: Is an irritant to the skin, eyes, and respiratory tract.[12]

-

Propargylamine: Is a flammable and corrosive liquid.

-

Triethylamine: Has a strong, unpleasant odor and is flammable.

-

-

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most convenient method.[7] Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting 2-nitrobenzoic acid, propargylamine (though it may not be UV-active), and the reaction mixture. The disappearance of the starting acid spot and the appearance of a new, higher Rf product spot indicates the reaction is progressing.

-

Q5: What are the expected spectroscopic data for 2-nitro-N-(prop-2-ynyl)benzamide? A5: While exact shifts depend on the solvent, typical ¹H NMR signals would include aromatic protons (around 7.5-8.2 ppm), an amide N-H proton (often a broad singlet), a methylene group (-CH₂-) adjacent to the alkyne (around 4.2 ppm), and the terminal alkyne proton (-C≡CH) (around 2.2 ppm). The IR spectrum would show characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and nitro group stretches (~1530 and 1350 cm⁻¹).

Section 5: Visual Workflows

Troubleshooting Flowchart

Caption: A streamlined overview of the experimental procedure.

References

Sources

- 1. Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [nanobioletters.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. hepatochem.com [hepatochem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Recrystallization of 2-nitro-N-(prop-2-ynyl)benzamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-nitro-N-(prop-2-ynyl)benzamide via recrystallization. The content is structured to address common challenges and provide both theoretical understanding and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing 2-nitro-N-(prop-2-ynyl)benzamide?

A1: The perfect recrystallization solvent hinges on differential solubility.[1] The ideal solvent should exhibit a steep solubility curve for the compound, meaning it should be highly soluble at the solvent's boiling point but only sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This characteristic is paramount for achieving high recovery of the purified product. Additionally, the solvent must be chemically inert, not reacting with the benzamide.[1] Impurities should either be completely insoluble (allowing for removal via hot filtration) or remain fully dissolved in the cold mother liquor.[1]

Q2: How does the molecular structure of 2-nitro-N-(prop-2-ynyl)benzamide influence solvent selection?

A2: The structure of 2-nitro-N-(prop-2-ynyl)benzamide contains several functional groups that dictate its polarity and solubility:

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group that makes the aromatic ring and the molecule as a whole quite polar.

-

Amide Group (-CONH-): The amide linkage can participate in hydrogen bonding, further increasing polarity.

-

Aromatic Ring: The benzene ring itself has non-polar characteristics.

-

Propargyl Group (-CH₂-C≡CH): The alkyne functionality is relatively non-polar.

Given the dominant polar features (nitro and amide groups), the principle of "like dissolves like" suggests that polar solvents are excellent starting points for screening.[1] Alcoholic solvents, in particular, are often effective for nitroaromatic compounds.[1][2]

Q3: Which single solvents are recommended as a starting point for screening?

A3: Based on the structural analysis, a systematic screening should begin with moderately polar to polar protic solvents. The following table outlines promising candidates. It is crucial to experimentally test solubility with small quantities of your crude product before committing to a bulk recrystallization.[3]

| Solvent | Polarity | Boiling Point (°C) | Rationale & Expert Insight |

| Ethanol | Polar | 78 | An excellent first choice for many nitroaryl compounds.[1][3] Its volatility simplifies drying the final product. |

| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point.[3] It can sometimes offer a better solubility differential. A related compound, N-prop-2-ynylbenzamide, was successfully recrystallized from methanol. |

| Isopropanol (IPA) | Polar | 82 | Another common alcoholic solvent that provides a good balance of polarity and boiling point.[3] |

| Acetonitrile | Polar Aprotic | 82 | A polar aprotic solvent that can be effective. A structurally similar compound, 2-nitro-N-(2-nitrophenyl)benzamide, was obtained as crystals from acetonitrile.[4] |

| Ethyl Acetate (EtOAc) | Intermediate | 77 | A good choice for compounds with intermediate polarity.[3] Often works well when more polar alcohols cause excessive solubility. |

| Toluene | Non-polar | 111 | While less likely to be a primary solvent due to the compound's polarity, it could be useful as the "anti-solvent" in a mixed system.[3] Aromatic solvents can sometimes crystallize aromatic compounds well.[2] |

Q4: My compound is too soluble in one solvent and poorly soluble in another. What should I do?

A4: This is the ideal scenario for employing a mixed-solvent system, also known as a solvent-anti-solvent or solvent-pair recrystallization.[1] This technique is used when no single solvent meets the ideal criteria.[1] You need two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Commonly Used Pairs:

-

Ethanol-Water: Ethanol is the "good" solvent, and water is the "poor" solvent. This is a classic choice for moderately polar organic compounds.[1]

-

Ethyl Acetate-Hexane: Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent. This pair is excellent for compounds of intermediate polarity.[3]

-

Dioxane-Water or Dioxane-CCl₄ have been used for other complex amides, though carbon tetrachloride is now rarely used due to toxicity.[5]

The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent at an elevated temperature until persistent cloudiness (the saturation point) is observed.[1][3] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide & Field-Proven Solutions

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common with impure samples which often have a lower melting point than the pure compound.

Probable Causes & Solutions:

-

Cooling Too Rapidly: The solution did not have time for nucleation and crystal lattice formation.

-

Solution: Reheat the mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulating the flask with glass wool can promote slow cooling.

-

-

Solution is Too Concentrated: The high concentration of the solute dramatically lowers its melting point.

-

Solution: Reheat the mixture to form a homogeneous solution. Add more of the primary solvent (10-20% volume increase), ensure everything is dissolved, and then allow it to cool slowly.

-

-

Inappropriate Solvent: The solvent's boiling point may be too high.

-

Solution: Try a different solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, reheat the solution and add more of the "good" solvent before cooling slowly.

-

Q6: The recrystallization resulted in very low yield. How can I improve recovery?

A6: Low yield is a common issue that can often be rectified.

Probable Causes & Solutions:

-

Using Too Much Solvent: This is the most frequent cause. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.

-

Premature Crystallization: Crystals may have formed during a hot gravity filtration step, leading to product loss on the filter paper.

-

Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a fluted filter paper to maximize filtration speed.

-

-

Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize precipitation.

-

Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[3]

-

-

Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.

-

Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[3]

-

Q7: My final product has a persistent color. How can I obtain a colorless product?

A7: Colored impurities, often highly conjugated organic molecules, can sometimes co-crystallize with the product.

Solution: Use of Activated Charcoal

-

After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

-

Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Adding it to a boiling solution can cause violent bumping.

-

Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

-

Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.[3]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

-

Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent (e.g., ethanol, methanol, isopropanol).

-

Dissolution: Place the crude 2-nitro-N-(prop-2-ynyl)benzamide in an Erlenmeyer flask with a stir bar or boiling chips. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[3][6]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

-

Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a pre-warmed flask to remove them.

-

Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[3]

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Allow the crystals to dry completely under vacuum to remove residual solvent.[3]

Visualization of Workflows

Standard Recrystallization Workflow

Caption: Standard workflow for recrystallization.

Troubleshooting Logic: Oiling Out

Caption: Decision-making process for troubleshooting "oiling out".

References

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Google Patents. (1959). US2874196A - Method of crystallizing nitro products.

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

-

Sun, G., et al. (2009). 2-Nitro-N-propylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2486. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o389–o390. Retrieved from [Link]

-

Nguyen, T. L. H., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 24(21), 3949. Retrieved from [Link]

-

ResearchGate. (2015). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]

-

IOSR Journal. (2017). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Reddit. (2017). Purification of N-iodosuccinimide. Retrieved from [Link]

Sources

Technical Support Center: Removing Unreacted Propargylamine from Amide Coupling Reactions

Welcome to the Technical Support Center for amide coupling reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted propargylamine from reaction mixtures. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section is structured to provide quick answers to the most pressing problems encountered during the purification of amide coupling reactions involving propargylamine.

Q1: My TLC plate shows a persistent spot corresponding to propargylamine after my aqueous workup. How can I remove it?

A1: An acidic wash is the most effective first step. Propargylamine is a basic compound due to its primary amine functional group.[1][2] An acidic wash will protonate the amine, forming a water-soluble salt that can be easily extracted into the aqueous phase.[3][4]

-

Immediate Action: During your liquid-liquid extraction, wash the organic layer with a dilute acid solution such as 1M HCl or 5% citric acid.[3] Repeat the wash 2-3 times and monitor the removal of the propargylamine spot on your TLC plate.

Q2: I've performed multiple acidic washes, but I still see residual propargylamine. What's my next step?

A2: Consider using a scavenger resin. Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution.[5][6] For removing primary amines like propargylamine, an aldehyde or isocyanate-functionalized resin is highly effective.[7]

-

Immediate Action: Add a suitable scavenger resin (e.g., a polystyrene-supported benzaldehyde or isocyanate resin) to your reaction mixture after the coupling is complete.[7][8] Stir for a few hours or overnight, then simply filter off the resin. The propargylamine will be covalently bound to the solid support.

Q3: My desired amide product has some solubility in the acidic aqueous layer, and I'm losing product during the extraction. What are my alternatives?

A3: Flash column chromatography is your primary alternative. If your product has some water solubility or is sensitive to acid, direct purification by chromatography is the best approach.

-

Immediate Action: Concentrate your crude reaction mixture and purify it using flash column chromatography on silica gel.[9][10][11] A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will typically provide good separation.[12][13]

Q4: Propargylamine is co-eluting with my product during column chromatography. How can I improve the separation?

A4: There are two main strategies to address co-elution:

-

Modify the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (1-3%) to your eluent can "deactivate" the acidic silica gel.[14] This can sometimes improve the separation between a basic impurity and a neutral product.

-

Use a Scavenger Resin Pre-Chromatography: This is often the more robust solution. Before loading your sample onto the column, treat the crude mixture with an amine-scavenging resin as described in Q2. This will remove the propargylamine, simplifying the subsequent chromatographic purification.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemistry behind the troubleshooting steps, providing a more comprehensive understanding of the purification strategies.

Why is an acidic wash so effective for removing propargylamine?

The effectiveness of an acidic wash lies in the fundamental acid-base chemistry of amines. Propargylamine has a predicted pKa of approximately 7.89.[1][15][16] This means that in a solution with a pH significantly below this value (e.g., in the presence of 1M HCl), the amine group will be predominantly in its protonated, cationic form (propargylammonium chloride). This salt is highly polar and therefore has much greater solubility in the aqueous phase than in the organic solvent used for extraction.[4][17][18][19]

What are the advantages and disadvantages of different purification methods?

| Purification Method | Advantages | Disadvantages |

| Acidic Wash | - Fast and inexpensive.- Easily scalable.- Removes other basic impurities.[3] | - May not be suitable for acid-sensitive products.- Can lead to product loss if the amide has some water solubility.- May not remove all traces of propargylamine. |

| Scavenger Resins | - High selectivity for primary amines.[8][20]- Simple filtration-based removal.- Avoids aqueous workup.[5] | - Can be more expensive than a simple wash.- Requires an additional reaction step and time.- The resin must be compatible with the solvent and other components of the reaction mixture. |

| Flash Chromatography | - Can provide very high purity.- Separates a wide range of compounds.- Can be optimized for difficult separations.[13][14] | - Can be time-consuming and solvent-intensive.- May require method development to achieve good separation.- Can be challenging to scale up. |

How do I choose the right scavenger resin?

The choice of scavenger resin depends on the functional group you want to remove. For primary amines like propargylamine, resins with electrophilic functional groups are ideal.

-

Aldehyde-based resins: These react with primary amines to form imines, which remain attached to the resin.

-

Isocyanate-based resins: These react with primary amines to form ureas, covalently linking the amine to the solid support.[7]

-

Isatoic anhydride resins: These also react with primary and secondary amines.[7]

Always consult the manufacturer's instructions for the specific resin you are using, as the recommended solvent, temperature, and reaction time can vary.

Can I use a basic wash to remove any unreacted carboxylic acid?

Yes, a basic wash with a solution like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) is a standard and effective method for removing any unreacted carboxylic acid starting material.[3] This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Propargylamine Removal

-

Once the amide coupling reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of 1M HCl to the separatory funnel.

-

Shake the funnel vigorously for 30-60 seconds, periodically venting to release any pressure.

-

Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Repeat the wash with 1M HCl (steps 3-6) one to two more times.

-

Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Analyze the crude product by TLC or LC-MS to confirm the removal of propargylamine before proceeding with further purification if necessary.

Protocol 2: Propargylamine Removal Using a Scavenger Resin

-

After the amide coupling reaction is complete, add the amine scavenger resin (e.g., polystyrene-supported benzaldehyde, typically 2-3 equivalents relative to the excess propargylamine) to the reaction mixture.

-

Stir the mixture at room temperature or a slightly elevated temperature (as recommended by the resin manufacturer) for 4-24 hours. Monitor the disappearance of the propargylamine by TLC or LC-MS.

-

Once the scavenging is complete, filter the reaction mixture to remove the resin.

-

Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

-

Combine the filtrate and the washings.

-

Concentrate the solution under reduced pressure to yield the crude product, now free of propargylamine.

Visualizing the Workflow

Caption: Decision workflow for removing unreacted propargylamine.

Caption: Principle of acidic wash for propargylamine removal.

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (2019, August 15). Removing intermediates from amide coupling? Retrieved from [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

PMC. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.

-

Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

-

Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

-

Covalent Scavengers for Primary and Secondary Amines. (n.d.). Retrieved from [Link]

-